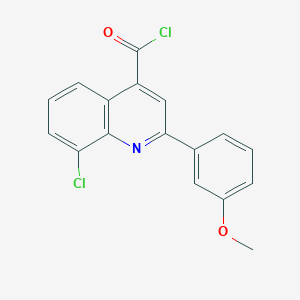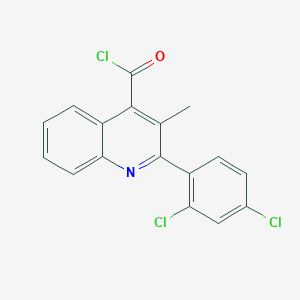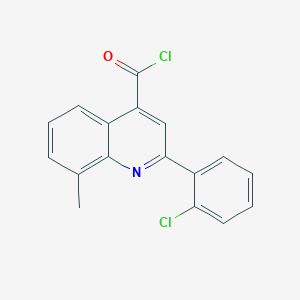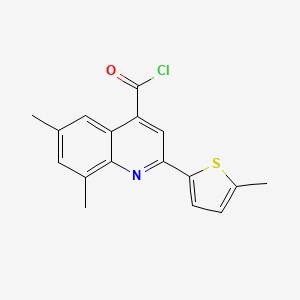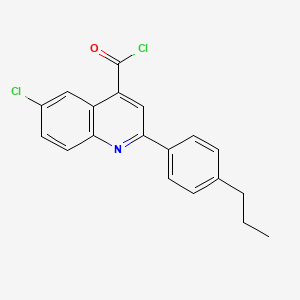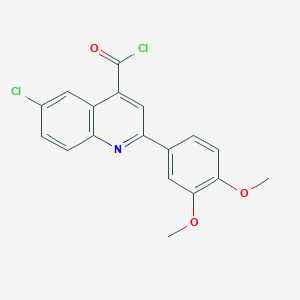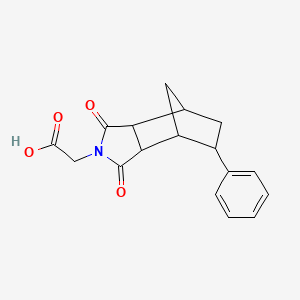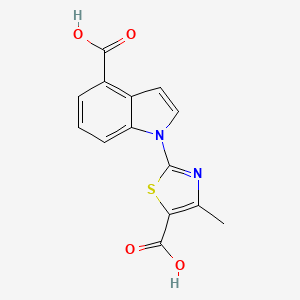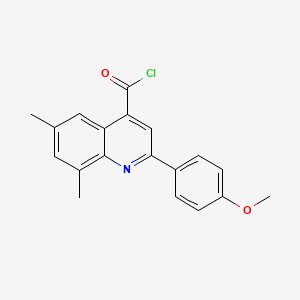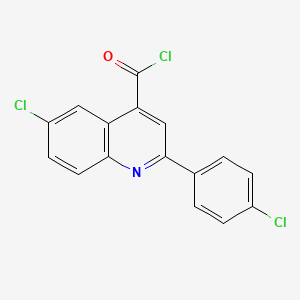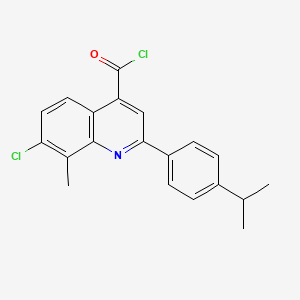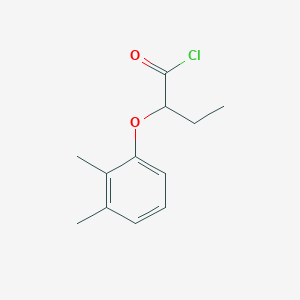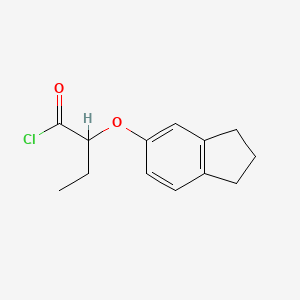
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
Overview
Description
“2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” is a chemical compound with the molecular formula C13H15ClO2 and a molecular weight of 238.71 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” is defined by its molecular formula, C13H15ClO2 . The exact structure would require more detailed spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” are largely defined by its molecular structure. It has a molecular weight of 238.71 . More specific properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthetic Applications : A study by Bajwa, Prasad, and Repič (2006) explored the synthesis of related indene derivatives, emphasizing the importance of such compounds in organic synthesis, particularly in the formation of silyl ethers and dialkyl ethers. These processes are crucial in the development of new pharmaceuticals and materials (Bajwa, Prasad, & Repič, 2006).
Catalysis Research : The work of Ahmed, Babu, and Kumar (2011) demonstrated the catalytic potential of indene derivatives in organic reactions. They showed how indium(III) chloride can catalyze the transformation of chalcone epoxides into highly functionalized indenones, revealing the utility of indene compounds in catalysis (Ahmed, Babu, & Kumar, 2011).
Polymorphism Studies : Kamiński et al. (2010) investigated the polymorphism of indene-related compounds, shedding light on how different solvents can influence the structural properties of these compounds. Such studies are important for understanding the physical and chemical properties of materials, which can be critical for pharmaceutical applications (Kamiński et al., 2010).
Chemical Reactivity and Properties : Research by Sengupta and Dattagupta (1996) focused on the structure and reactivity of a compound containing an indene moiety. Such studies contribute to a deeper understanding of the chemical behavior of indene derivatives, which is crucial for designing new compounds with desired properties (Sengupta & Dattagupta, 1996).
Structural and Electronic Analysis : Hunt (2007) analyzed the structure and electronic properties of an indene-related ionic liquid, offering insights into the molecular interactions and properties of such liquids. This research is significant for the development of new materials and solvents (Hunt, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQASKFMNXNLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



